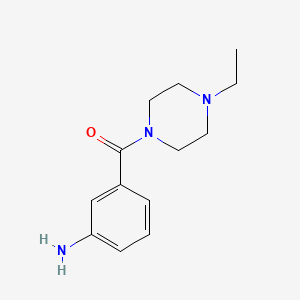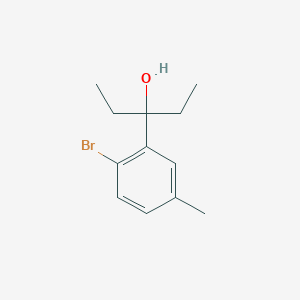
(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone is an organic compound that features a phenyl group substituted with an amino group at the 3-position and a piperazine ring substituted with an ethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone typically involves the reaction of 3-nitrobenzoyl chloride with 4-ethylpiperazine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or chromatography to ensure the compound’s purity.
化学反応の分析
Types of Reactions
(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted phenyl derivatives.
科学的研究の応用
(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
作用機序
The mechanism of action of (3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the piperazine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3-Amino-phenyl)-(4-methyl-piperazin-1-yl)-methanone
- (3-Amino-phenyl)-(4-propyl-piperazin-1-yl)-methanone
- (3-Amino-phenyl)-(4-butyl-piperazin-1-yl)-methanone
Uniqueness
(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone is unique due to the specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
(3-aminophenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9,14H2,1H3 |
InChIキー |
SMJRVNIQVDLORR-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B8696409.png)
![Imidazo[1,2-b]pyridazine-6(5H)-thione](/img/structure/B8696416.png)

![Tetrazolo[1,5-a]quinoxaline](/img/structure/B8696438.png)

![1-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8696457.png)
![4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile](/img/structure/B8696460.png)

![5-[2-(4-Methoxyphenyl)-ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8696473.png)



